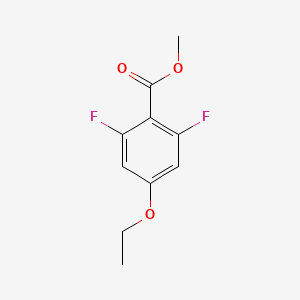

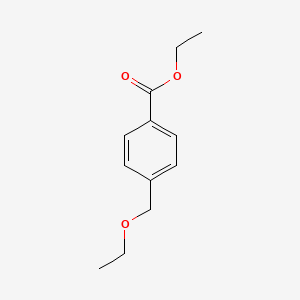

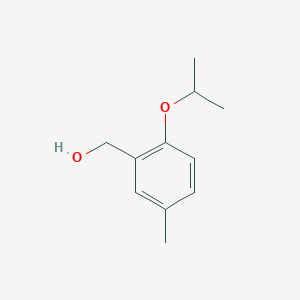

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Vue d'ensemble

Description

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a biomedicine product utilized in the treatment of various diseases . With its potent antimicrobial properties, it is commonly employed in the development of novel antibiotics targeting drug-resistant bacteria .

Synthesis Analysis

The synthesis of this compound involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group . This process yields a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . Successive treatment of the latter with decan-1-ol and aqueous iodine affords triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .Molecular Structure Analysis

The molecular formula of this compound is C24H41NO9 . The molecular weight is 487.58 . The InChI string representation of its structure isInChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21 (25-16 (2)26)23 (33-19 (5)29)22 (32-18 (4)28)20 (34-24)15-31-17 (3)27/h20-24H,6-15H2,1-5H3, (H,25,26)/t20-,21-,22-,23-,24-/m1/s1 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include phosphorylation and treatment with decan-1-ol and aqueous iodine .It is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .

Applications De Recherche Scientifique

Biochemical Processes and Therapeutic Potentials

Metabolic Pathways in Cancer

Research on alternative metabolic pathways in cancer cells, such as glutamine and acetate metabolism, highlights the importance of acetyl-CoA synthesis and its derivatives in supporting cancer cell growth under hypoxic conditions. This underlines the potential role of acetyl-coenzyme A (CoA) derivatives, possibly including compounds like Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside, in modulating metabolic pathways for therapeutic purposes (Corbet & Féron, 2015).

Biological Activities of Derivatized D-Glucans

The exploration of derivatized D-glucans for their enhanced solubility and biological activities, such as antioxidation, anticoagulation, and potential anticancer properties, suggests that chemical modifications of saccharide-based compounds can significantly impact their pharmacological properties. This points to the importance of acetylation and other chemical modifications in enhancing the biological efficacy of compounds like this compound (Kagimura et al., 2015).

Chemical Synthesis and Potential Inhibitors

- Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes: The synthesis of C-glycoside mimetics and derivatives targeting carbohydrate processing enzymes underlines the role of chemically modified saccharides in developing pharmaceutical agents. This research area, focusing on the synthesis of compounds with specific biochemical functionalities, may encompass compounds like this compound as potential inhibitors or modulators of enzymatic activity (Cipolla, La Ferla, & Nicotra, 1997).

Mécanisme D'action

Target of Action

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is primarily targeted towards drug-resistant bacteria . It is a biomedicine product utilized in the treatment of various diseases .

Mode of Action

It is known to have potent antimicrobial properties , suggesting that it likely interacts with bacterial cells to inhibit their growth or survival.

Biochemical Pathways

Given its antimicrobial properties , it can be inferred that it likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis or DNA replication.

Result of Action

Given its antimicrobial properties , it can be inferred that the compound likely leads to the death or inhibition of bacterial cells, thereby helping to treat bacterial infections.

Action Environment

It is known that the compound should be stored at -20°c for long-term storage , suggesting that temperature could be a key environmental factor affecting its stability.

Analyse Biochimique

Biochemical Properties

It is known that the compound is involved in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have been shown to possess anti-inflammatory properties as inhibitors of TLR4 .

Cellular Effects

Given its antimicrobial properties, it is likely that the compound interacts with bacterial cells, potentially disrupting cell wall synthesis or other vital processes.

Molecular Mechanism

It is known that the compound is involved in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have been shown to possess anti-inflammatory properties as inhibitors of TLR4 , suggesting that the compound may exert its effects through modulation of immune responses.

Temporal Effects in Laboratory Settings

The compound is typically stored at -20°C for long-term storage .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOHFQLIULTWCK-MRKXFKPJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydrocyclobuta[b]quinoline](/img/structure/B3347359.png)

![4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-](/img/structure/B3347377.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3347404.png)

![5,7-Dimethyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3347412.png)